molecular formula C13H9ClO2 B1625212 Phenyl 3-chlorobenzoate CAS No. 41998-17-8

Phenyl 3-chlorobenzoate

Cat. No.: B1625212
CAS No.: 41998-17-8
M. Wt: 232.66 g/mol
InChI Key: BVSINJUGJASNKK-UHFFFAOYSA-N
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Description

Phenyl 3-chlorobenzoate is an organic compound that belongs to the class of benzoates It consists of a phenyl group attached to a 3-chlorobenzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

Phenyl 3-chlorobenzoate can be synthesized through the esterification of 3-chlorobenzoic acid with phenol. The reaction typically involves the use of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .

Industrial Production Methods

In an industrial setting, the production of phenyl-3-chlorobenzoate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of this compound with high purity and consistency.

Chemical Reactions Analysis

Types of Reactions

Phenyl 3-chlorobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products Formed

    Nucleophilic Substitution: Phenyl benzoate and chloride ions.

    Oxidation: Phenyl benzoquinone derivatives.

    Reduction: Phenyl-3-chlorobenzyl alcohol.

Mechanism of Action

The mechanism of action of phenyl-3-chlorobenzoate involves its interaction with specific molecular targets and pathways. For instance, in nucleophilic substitution reactions, the chlorine atom is displaced by a nucleophile, leading to the formation of a new bond. The electron-withdrawing nature of the chlorine atom enhances the reactivity of the compound towards nucleophiles . In biological systems, the compound may interact with cellular enzymes and receptors, modulating their activity and leading to various physiological effects .

Comparison with Similar Compounds

Phenyl 3-chlorobenzoate can be compared with other similar compounds such as:

This compound is unique due to its specific substitution pattern and the presence of both phenyl and chlorobenzoate moieties, which confer distinct chemical and biological properties.

Properties

CAS No.

41998-17-8

Molecular Formula

C13H9ClO2

Molecular Weight

232.66 g/mol

IUPAC Name

phenyl 3-chlorobenzoate

InChI

InChI=1S/C13H9ClO2/c14-11-6-4-5-10(9-11)13(15)16-12-7-2-1-3-8-12/h1-9H

InChI Key

BVSINJUGJASNKK-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)OC(=O)C2=CC(=CC=C2)Cl

Canonical SMILES

C1=CC=C(C=C1)OC(=O)C2=CC(=CC=C2)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

Phenyl-3-chlorobenzoate is prepared by reacting 3-chlorobenzoyl chloride with phenol in toluene with some pyridine (1 mol equivalent per acid chloride) to trap the HCl that evolves. After aqueous extraction of the pyridinium salt and any excess starting materials, the product is crystallized from the toluene solution.
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